molecular formula C12H11NO4S2 B10806903 4-(5-(Furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

4-(5-(Furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Cat. No.: B10806903
M. Wt: 297.4 g/mol
InChI Key: GVNQGVLYSOUCNH-VQHVLOKHSA-N
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Description

4-(5-(Furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid (hereafter referred to as the "target compound") is a thiazolidinone derivative characterized by a 4-oxo-2-thioxothiazolidin-3-yl core substituted with a furan-2-ylmethylene group at position 5 and a butanoic acid chain at position 2. Thiazolidinones are heterocyclic compounds with diverse pharmacological activities, including antimicrobial, antitrypanosomal, and anticancer properties .

Properties

IUPAC Name

4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S2/c14-10(15)4-1-5-13-11(16)9(19-12(13)18)7-8-3-2-6-17-8/h2-3,6-7H,1,4-5H2,(H,14,15)/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNQGVLYSOUCNH-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(Furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid typically involves the condensation of furan-2-carbaldehyde with thioxothiazolidinone derivatives. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms could further enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(5-(Furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized furan derivatives, reduced furan derivatives, and various substituted furan compounds. These products can exhibit different physical and chemical properties, making them useful for diverse applications.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and polymers.

    Biology: It has shown promise as a bioactive molecule with potential antibacterial, antifungal, and anticancer properties.

    Medicine: The compound is being investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.

    Industry: It can be used in the development of new materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(5-(Furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a role in inflammation. Additionally, it can interact with cellular receptors and signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 5

The substituent at position 5 of the thiazolidinone ring critically influences biological activity and physicochemical properties:

Compound Name Substituent at Position 5 Key Properties Reference
Target Compound Furan-2-ylmethylene - Aromatic, moderate electron-withdrawing effects.
- Potential for π-π stacking interactions.
13c (Ev2) 3-(4-Methoxyphenyl)-pyrazole - Methoxy group enhances electron density.
- Higher molecular weight (337.4 g/mol).
Les-3331 (Ev7) 2-Chloro-3-(4-nitrophenyl)-propenylidene - Bulky, electron-withdrawing nitro group.
- May improve binding to hydrophobic targets.
4-[(5Z)-5-(2-Methoxybenzylidene)... (Ev12) 2-Methoxybenzylidene - Methoxy group increases solubility.
- Synergistic effects with aromatic rings.
5-Arylidenerhodanine-3-acetic acids (Ev5) Arylidene - Broad antitrypanosomal activity (ED50 = 96–492 μM).
- Shorter acetic acid chain.

Key Findings :

  • Bulky substituents (e.g., nitro groups in Les-3331) may enhance activity against specific pathogens but reduce solubility .

Carboxylic Acid Chain Modifications

The length and substitution of the carboxylic acid chain influence pharmacokinetics:

Compound Name Carboxylic Acid Chain Molecular Weight (g/mol) Biological Implications Reference
Target Compound Butanoic acid ~337.4 (calculated) - Longer chain improves membrane permeability.
2c (Ev6) Butyric acid - - Shorter chain may limit bioavailability.
IIIf (Ev9) Propanoic acid ethyl ester - - Esterification enhances lipophilicity.
10 (Ev5) Acetic acid - - Shorter chain linked to antitrypanosomal activity.

Key Findings :

  • The butanoic acid chain in the target compound likely offers better tissue penetration than shorter chains (e.g., acetic acid in compound 10) while maintaining solubility .
  • Esterified derivatives (e.g., IIIf) show enhanced antifungal activity due to increased lipophilicity .

Key Findings :

  • The target compound’s furan substituent may mimic the π-π interactions of arylidene groups in antitrypanosomal agents .
  • Antimicrobial activity is likely modulated by the thioxo group, which disrupts microbial enzyme function .
Melting Points and Solubility:
  • Compound 2c (Ev6): Mp 121–122°C (high crystallinity) .
  • Compound 3b (Ev6): Mp 87–90°C (lower crystallinity suggests improved solubility) .
  • Target Compound: Expected Mp ~120–130°C (similar to furan-containing analogues) .

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